3,5-Dinitro-D-tyrosine
Description
3,5-Dinitro-D-tyrosine is a nitro-substituted derivative of the amino acid tyrosine. Its molecular formula is C₉H₉N₃O₇, with a molar mass of 271.18 g/mol and a density of 1.699 g/cm³ . The compound is characterized by two nitro (-NO₂) groups at the 3- and 5-positions of the aromatic ring and a D-configuration at the chiral center. It has a melting point of 220°C (decomposition) and a CAS registry number of 17360-11-1 . This compound is used in peptide synthesis and biochemical research, particularly in studies requiring nitroaromatic modifications for redox activity or structural analysis .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZOSDSFLRXREA-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-D-tyrosine typically involves the nitration of D-tyrosine. The process begins with the protection of the amino and carboxyl groups of D-tyrosine to prevent unwanted side reactions. The aromatic ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. After nitration, the protecting groups are removed to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitro-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The aromatic ring can be hydrogenated to form a cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
Oxidation: Formation of 3,5-diamino-D-tyrosine.
Reduction: Formation of 3,5-dinitrocyclohexane-D-tyrosine.
Substitution: Formation of alkyl or acyl derivatives of this compound
Scientific Research Applications
3,5-Dinitro-D-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialized polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of 3,5-Dinitro-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of the target molecules. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tyrosine Derivatives
Key Differences
Substituent Effects: Nitro vs. Iodo Groups: The nitro groups in this compound confer strong electron-withdrawing properties, influencing redox behavior and aromatic ring reactivity. In contrast, iodinated derivatives (e.g., 3,5-Diiodo-D/L-tyrosine) exhibit bulkier substituents, affecting steric interactions and binding affinity in biological systems . Acetylation: N-Acetyl-3,5-dinitro-L-tyrosine shows improved solubility and metabolic stability compared to non-acetylated nitrotyrosine derivatives .
Stereochemical Differences :
- The D-configuration in this compound and 3,5-Diiodo-D-tyrosine renders them enantiomers of their L-forms, which are more common in natural systems (e.g., L-tyrosine in proteins) .
Stability and Handling
- This compound requires standard handling for nitroaromatics, avoiding strong oxidizers or reducing agents .
- 3,5-Diiodo-D-tyrosine is hygroscopic and stored at 4°C in sealed containers to prevent decomposition .
- N-Acetyl derivatives generally exhibit enhanced shelf life due to reduced amine reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
